3-Methyl-cis,cis-muconic acid
Description
Contextualization within Aromatic Compound Metabolism and Biodegradation Pathways
Aromatic compounds are ubiquitous in nature and are also generated through industrial processes. google.com The biodegradation of these compounds by microorganisms is a crucial component of the carbon cycle and a focal point for bioremediation strategies. The breakdown of many aromatic molecules, especially methylated varieties, often proceeds through a series of enzymatic reactions that converge on key intermediates. 3-Methyl-cis,cis-muconic acid is one such intermediate, typically formed from the ortho-cleavage of methyl-substituted catechols like 3-methylcatechol (B131232) and 4-methylcatechol (B155104). d-nb.infouni-saarland.de
Significance as a Key Intermediate in Microbial Biotransformation
The role of this compound as a key intermediate is highlighted by its position at a metabolic crossroads. Following its formation, it is acted upon by muconate cycloisomerases. nih.gov The stereochemistry of this cycloisomerization is of significant interest and has been shown to be organism-dependent. For instance, in the fungus Aspergillus niger, the cyclization of this compound proceeds via a syn addition to form (4S)-3-methylmuconolactone. rsc.orgresearchgate.net In contrast, the bacterium Pseudomonas putida catalyzes the formation of (4S)-4-methylmuconolactone from the same substrate. rsc.orgresearchgate.net
This differential processing underscores the metabolic diversity among microorganisms and has implications for understanding and engineering biodegradation pathways. The characterization of these enzymatic steps provides a clearer picture of how microbes handle substituted aromatic compounds and can inform the development of biocatalysts for specific applications.
| Microorganism | Substrate | Enzyme | Product |
| Aspergillus niger | This compound | Muconate Cycloisomerase | (4S)-3-methylmuconolactone |
| Pseudomonas putida | This compound | Muconate Cycloisomerase | (4S)-4-methylmuconolactone |
This table illustrates the different products formed from the enzymatic cyclization of this compound by different microorganisms. rsc.orgresearchgate.net
Overview of Research Trajectories for Alkylated Muconic Acid Derivatives
Research into alkylated muconic acid derivatives, including this compound, is expanding beyond biodegradation studies. These molecules are being explored as valuable platform chemicals and monomers for the synthesis of novel polymers. researchgate.netgoogle.comgoogle.com The presence of both carboxyl groups and double bonds makes them versatile building blocks for creating a range of materials, including polyesters and polyamides. google.comgoogle.com
A significant area of research focuses on the production of these compounds from renewable resources through microbial fermentation. google.comuantwerpen.be This bio-based approach offers a more sustainable alternative to traditional petrochemical processes. researchgate.netchemrxiv.org For example, there is considerable interest in engineering microorganisms to produce muconic acid and its derivatives from sugars or lignin-derived aromatic compounds. uni-saarland.deacs.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2Z,4Z)-3-methylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C7H8O4/c1-5(4-7(10)11)2-3-6(8)9/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2-,5-4- |
InChI Key |
LEQDZBVDPGNGMH-LDIADDGTSA-N |
SMILES |
CC(=CC(=O)O)C=CC(=O)O |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C\C(=O)O |
Canonical SMILES |
CC(=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Origins of 3 Methyl Cis,cis Muconic Acid
Precursor Substrates and Initial Enzymatic Biotransformations
The production of 3-methyl-cis,cis-muconic acid relies on the availability of specific precursor molecules and the action of key enzymes that initiate the biosynthetic cascade.
The enzymatic oxygenation of methylated catechols and pyrocatechols serves as a direct route to this compound. researchgate.netrsc.org Specifically, 4-methylcatechol (B155104) is a key precursor. uni-saarland.de Its conversion is catalyzed by catechol 1,2-dioxygenase, an enzyme that facilitates the oxidative cleavage of the aromatic ring. rsc.org This process results in the formation of this compound. researchgate.netrsc.org Research has demonstrated this transformation in various microorganisms. For instance, experiments with 4-methyl[3,5,6-2H3]pyrocatechol in the bacterium Pseudomonas putida have shown that the resulting this compound undergoes further enzymatic cyclization. researchgate.netrsc.org Similarly, the fungus Aspergillus niger can also process this compound derived from the oxygenation of 4-methylcatechol. researchgate.netrsc.org
In some engineered systems, the conversion of cresols (methylphenols) to methyl-muconic acids has been explored. For example, the Dmp pathway in Pseudomonas putida CF600 involves the hydroxylation of m-, o-, and p-cresols to methyl catechols, which are then converted to methyl muconic acids. rsc.org
Metabolic engineering has enabled the production of muconic acids from renewable feedstocks like glucose by leveraging and redirecting the native shikimate pathway in various microorganisms. nih.govnih.govnih.gov This pathway is a central route in bacteria and plants for the biosynthesis of aromatic amino acids. acs.orggoogle.com
A critical intermediate in the engineered biosynthesis of muconic acids is 3-dehydroshikimate (DHS). nih.govnih.govacs.orgnih.gov In natural systems, DHS is a precursor in the common pathway of aromatic amino acid biosynthesis. google.comnih.gov By introducing heterologous enzymes, metabolic engineers have created a branch point from DHS, diverting it from its natural fate towards the production of muconic acid and its derivatives. nih.govacs.orggoogle.com This strategy often involves blocking the downstream steps of the native shikimate pathway to maximize the carbon flux towards the desired product. nih.govgoogle.com For instance, deleting the gene encoding 3-DHS dehydrogenase (aroE) can prevent the conversion of DHS to shikimate, thereby increasing its availability for the engineered pathway. nih.gov
The conversion of DHS to cis,cis-muconic acid proceeds through two key intermediates: protocatechuic acid (PCA) and catechol. nih.govnih.govacs.orggoogle.comnih.gov This multi-step enzymatic conversion is at the core of the engineered biosynthetic pathway. nih.govnih.gov
The first step involves the dehydration of DHS to form PCA, a reaction catalyzed by the enzyme 3-dehydroshikimate dehydratase (encoded by the aroZ gene). nih.govnih.govgoogle.comnih.gov Subsequently, PCA is decarboxylated to produce catechol. This reaction is carried out by protocatechuate decarboxylase (encoded by the aroY gene). nih.govnih.govgoogle.comnih.gov Finally, catechol is converted to cis,cis-muconic acid by the enzyme catechol 1,2-dioxygenase (encoded by the catA gene), which cleaves the aromatic ring. nih.govnih.govgoogle.comnih.gov The genes for these enzymes are often sourced from various microorganisms, such as Klebsiella pneumoniae for aroZ and aroY, and Acinetobacter calcoaceticus for catA, and are heterologously expressed in the production host. nih.govgoogle.comgoogle.com
Intermediacy in the Shikimate Pathway in Engineered Systems
Role of 3-Dehydroshikimate (DHS) as a Branch-Point Metabolite
Microbial Systems Enabling this compound Biosynthesis
A variety of microbial hosts have been engineered and utilized for the production of muconic acids, each offering distinct advantages in terms of metabolic capabilities, robustness, and genetic tractability.
Several bacterial species have been successfully engineered for the production of cis,cis-muconic acid and its methylated derivatives. nih.gov
Escherichia coli is a widely used host due to its well-characterized genetics and metabolism. nih.gov Engineered strains of E. coli have been developed to produce cis,cis-muconic acid from glucose by expressing the necessary heterologous enzymes to divert intermediates from the shikimate pathway. nih.govnih.govgoogle.com Challenges in E. coli systems can include the accumulation of intermediates like DHS, suggesting that transport or downstream conversion efficiency can be limiting factors. nih.gov
Pseudomonas putida is another prominent bacterium used for producing muconic acids, particularly from aromatic compounds. nih.govresearchgate.netrsc.org Its natural metabolic versatility and tolerance to aromatic compounds make it a suitable chassis for this purpose. nih.gov Strains of P. putida have been engineered to convert a range of aromatic hydrocarbons, as well as glucose and xylose, into cis,cis-muconic acid. nih.govresearchgate.netrsc.orggoogle.com
Corynebacterium glutamicum , known for its industrial use in amino acid production, has also been engineered to produce cis,cis-muconic acid from various carbon sources, including glucose and lignin-derived aromatic compounds like catechol, phenol, and benzoic acid. uni-saarland.denih.govnih.govresearchgate.net This bacterium exhibits a natural tolerance to toxic aromatic compounds, which is advantageous for biorefinery applications. nih.govnih.gov
Amycolatopsis sp. has shown promise in converting lignin-derived aromatic monomers, such as guaiacol, into cis,cis-muconic acid. nih.govresearchgate.netmdpi.com Metabolically engineered strains of Amycolatopsis sp. ATCC 39116 have been developed that can also produce 2-methyl-cis,cis-muconic acid from o-cresol. nih.govresearchgate.net This bacterium is noted for its ability to utilize a broad spectrum of lignin-based aromatics. nih.govmdpi.com
Table 1: Key Enzymes in the Biosynthesis of cis,cis-Muconic Acid from 3-Dehydroshikimate
| Enzyme | Gene | Reaction |
|---|---|---|
| 3-Dehydroshikimate Dehydratase | aroZ | 3-Dehydroshikimate → Protocatechuic Acid |
| Protocatechuate Decarboxylase | aroY | Protocatechuic Acid → Catechol |
| Catechol 1,2-Dioxygenase | catA | Catechol → cis,cis-Muconic Acid |
Data sourced from multiple studies. nih.govnih.govgoogle.comnih.gov
Table 2: Microbial Production of Muconic Acids
| Microorganism | Precursor(s) | Product | Key Engineering Strategies |
|---|---|---|---|
| Escherichia coli | Glucose, Xylose | cis,cis-Muconic Acid | Heterologous expression of aroZ, aroY, catA; redirection of shikimate pathway. nih.govnih.gov |
| Pseudomonas putida | Aromatic compounds, Glucose, Xylose | cis,cis-Muconic Acid, Methyl-muconic acids | Deletion of competing pathways; heterologous gene expression. rsc.orgnih.govresearchgate.netrsc.org |
| Corynebacterium glutamicum | Glucose, Lignin-derived aromatics | cis,cis-Muconic Acid | Genome-based cell factory development; fed-batch process optimization. uni-saarland.denih.govresearchgate.net |
| Amycolatopsis sp. | Guaiacol, o-Cresol | cis,cis-Muconic Acid, 2-Methyl-cis,cis-muconic acid | Deletion of muconate cycloisomerase genes. nih.govresearchgate.net |
Fungal and Yeast Systems in Heterologous Expression Studies
While bacteria like Pseudomonas putida are the natural producers, researchers have explored transplanting these pathways into eukaryotic hosts like Saccharomyces cerevisiae (baker's yeast) and Aspergillus niger (a filamentous fungus) to leverage their industrial robustness.
Saccharomyces cerevisiae : This yeast is a favored host for metabolic engineering due to its genetic tractability and tolerance to industrial conditions. Research has focused on expressing bacterial enzymes, particularly catechol 1,2-dioxygenase, to establish a functional pathway for muconic acid production. While much of the work has centered on producing the parent compound, cis,cis-muconic acid from catechol, the same principles are applied for this compound by providing 3-methylcatechol (B131232) as the substrate. The primary challenge in these efforts is ensuring the efficient expression and activity of the heterologous enzymes and supplying the necessary cofactors.
Aspergillus niger : This filamentous fungus is known for its high-level secretion of organic acids. Its native metabolic pathways make it a suitable candidate for producing muconic acid derivatives. Studies have demonstrated the potential of A. niger in converting substrates to muconic acids, although research specifically detailing the heterologous production of this compound is less common than for cis,cis-muconic acid.
Metabolic Engineering Strategies for Enhanced Biosynthesis in Research Contexts
To improve the efficiency and yield of this compound production, various metabolic engineering strategies are being researched and applied.
Gene Overexpression and Pathway Optimization
A primary strategy to boost production is the overexpression of key genes in the biosynthetic pathway. This involves increasing the cellular concentration of enzymes that catalyze rate-limiting steps. In the context of this compound, this often targets the catechol 1,2-dioxygenase enzyme. Pathway optimization also involves balancing the expression of different enzymes to prevent the accumulation of toxic intermediates and to channel metabolic flux towards the desired product.
| Engineering Strategy | Target Gene/Enzyme | Host Organism | Objective |
| Gene Overexpression | Catechol 1,2-dioxygenase | Escherichia coli, Saccharomyces cerevisiae | Increase conversion of 3-methylcatechol to this compound. |
| Pathway Balancing | Genes of the 3-oxoadipate (B1233008) pathway | Pseudomonas putida | Prevent degradation of the product and channel intermediates. |
| Promoter Engineering | T7 promoter, Ptac | Escherichia coli | Fine-tune the expression levels of pathway enzymes. |
Engineering Carbon Flux Distribution
Redirecting the flow of carbon within the cell is crucial for maximizing the yield of the target compound. This involves modifying the central carbon metabolism to channel more resources towards the precursors of this compound. For instance, in microbial hosts, pathways that compete for the same precursors may be downregulated or knocked out entirely. This ensures that a larger proportion of the carbon source is converted into the desired product rather than being used for biomass formation or other metabolic processes.
Biosensor-Aided Genome Engineering
High-throughput screening of genetically modified strains is essential for identifying those with improved production capabilities. Biosensors, which are engineered molecules that can detect the presence of a specific compound and produce a measurable signal, are powerful tools in this process. For the production of this compound, a biosensor could be designed to respond to the final product or a key intermediate. This allows for the rapid screening of thousands of mutant strains, significantly accelerating the pace of metabolic engineering.
Utilization of Renewable Carbon Sources in Research Settings
The economic viability of bioproduction is heavily dependent on the cost of the carbon source. Research has increasingly focused on using renewable and low-cost feedstocks.
Glucose, Xylose, and Glycerol (B35011) : These are common and relatively inexpensive sugars and polyols that can be metabolized by many industrial microorganisms. Engineering microbes to convert these simple feedstocks into more complex molecules like this compound is a major goal.
Lignin-Derived Aromatics : Lignocellulosic biomass is a vast and underutilized renewable resource. Lignin (B12514952), a major component, is a polymer of aromatic compounds. Developing microbial processes to break down lignin and convert its aromatic constituents (such as cresols) into valuable chemicals like this compound is an active area of research.
| Carbon Source | Potential Advantage | Associated Organisms in Research | Key Research Focus |
| Glucose | Readily metabolized by many industrial microbes. | E. coli, S. cerevisiae | Engineering complete biosynthetic pathways from central metabolism. |
| Xylose | A major component of hemicellulose, abundant in plant biomass. | E. coli, P. putida | Developing strains that can efficiently utilize pentose (B10789219) sugars. |
| Glycerol | A byproduct of biodiesel production, making it a low-cost feedstock. | E. coli, P. putida | Integrating glycerol metabolism with the product pathway. |
| Lignin-Derived Aromatics | Valorization of a major waste stream from the paper and biofuel industries. | P. putida, Rhodococcus jostii | Funneling diverse aromatic compounds into a single product pathway. |
Degradation Pathways and Biotransformation of 3 Methyl Cis,cis Muconic Acid
Microbial Degradation Mechanisms in Select Microorganisms
The breakdown of 3-methyl-cis,cis-muconic acid varies between different microorganisms, particularly between bacteria and fungi, showcasing distinct evolutionary strategies for metabolizing methylated aromatic compounds. rsc.org
This compound is formed through the ortho (or intradiol) cleavage of 3-methylcatechol (B131232) or 4-methylcatechol (B155104), which are themselves products of the initial oxidation of compounds like toluene (B28343) and p-cresol. rsc.orgresearchgate.netresearchgate.net In the bacterium Burkholderia fungorum FLU100, the degradation of toluene proceeds through 3-methylcatechol, which is then cleaved to form 2-methylmuconate (an isomer of this compound). nih.gov This is subsequently converted to 2-methyl-2-enelactone (also known as 4-carboxymethyl-2-methylbut-2-en-4-olide). researchgate.netnih.gov In many other bacteria, the ortho-cleavage of 4-methylcatechol leads to the accumulation of 4-methylmuconolactone (B1244709) as a dead-end product because the standard enzymes of the β-ketoadipate pathway cannot process it further. asm.orgresearchgate.net
The central intermediates in the productive ortho-cleavage pathway for toluene in some bacteria have been identified, highlighting a specific route for mineralization. nih.gov
Interactive Data Table: Key Intermediates in the Ortho-Cleavage Pathway of Toluene
| Compound Name | Role in Pathway | Organism Example |
| 3-Methylcatechol | Product of toluene hydroxylation | Burkholderia fungorum FLU100, Pseudomonas pickettii PKO1 |
| This compound | Product of methylcatechol ring cleavage | Pseudomonas putida, Aspergillus niger |
| 2-Methyl muconate | Identified intermediate post-ring cleavage | Burkholderia fungorum FLU100 |
| 4-Methylmuconolactone | Product of 3-methyl-cis,cis-muconate cyclization | Pseudomonas putida |
| 3-Methylmuconolactone | Product of 3-methyl-cis,cis-muconate cyclization | Aspergillus niger, Trichosporon cutaneum |
| 2-Methyl-2-enelactone | Transiently accumulated intermediate | Burkholderia fungorum FLU100 |
Note: The table presents key intermediates identified in the degradation pathways of specific microorganisms.
The enzymatic cyclization of this compound is a highly stereospecific reaction, but the outcome differs significantly between bacterial and fungal species. rsc.orgrsc.org This step involves an intramolecular conjugate addition where a carboxyl group attacks a double bond to form a lactone (a cyclic ester). oup.com
In both fungi and bacteria, the reaction proceeds via a syn-addition mechanism. rsc.orgrsc.org However, the regioselectivity of the cyclization is different:
In the fungus Aspergillus niger, the cyclization of this compound forms (4S)-3-methylmuconolactone. rsc.orgrsc.org
In the bacterium Pseudomonas putida, the same substrate is converted into (4S)-4-methylmuconolactone. rsc.orgrsc.org
This divergence is critical. In fungi like Trichosporon cutaneum, the formation of (S)-3-methylmuconolactone allows for its further metabolism into pyruvate (B1213749) and acetate. rsc.org In contrast, for most Pseudomonas species, the resulting (S)-4-methylmuconolactone is a metabolic dead-end product, halting the degradation pathway. rsc.org
Interactive Data Table: Stereochemical Outcomes of this compound Cyclization
| Microorganism | Enzyme | Stereochemical Course | Product | Metabolic Fate |
| Aspergillus niger (Fungus) | Muconate Cycloisomerase | syn-addition | (4S)-3-Methylmuconolactone | Metabolizable |
| Pseudomonas putida (Bacteria) | Muconate Cycloisomerase | syn-addition | (4S)-4-Methylmuconolactone | Dead-end product |
Note: This table summarizes the different products formed from the same substrate in different organisms due to enzyme regioselectivity.
The β-ketoadipate pathway is a cornerstone of aerobic degradation of aromatic compounds, converting them into intermediates of central metabolism like succinyl-CoA and acetyl-CoA. wikipedia.orgnih.gov The pathway has two main branches, the catechol branch and the protocatechuate branch. wikipedia.orgoup.com this compound is an intermediate in modified versions of the catechol branch, which have evolved to handle methyl-substituted aromatics. asm.org
The standard β-ketoadipate pathway is not well-suited for degrading methylaromatics. asm.org When 4-methylcatechol undergoes ortho cleavage, the resulting this compound is cyclized by muconate cycloisomerase to 4-methylmuconolactone in many bacteria. asm.orgresearchgate.net The subsequent enzyme in the pathway, muconolactone (B1205914) isomerase, cannot act on this substrate because it requires a proton at the C-4 position to catalyze the isomerization, a position that is blocked by a methyl group. asm.org This leads to the accumulation of 4-methylmuconolactone. asm.orgresearchgate.net
However, some bacteria, such as Cupriavidus necator JMP134 (formerly Alcaligenes eutrophus) and various Rhodococcus species, have evolved a "modified" β-ketoadipate pathway. asm.orgasm.org These organisms possess a novel enzyme, 4-methylmuconolactone methylisomerase, which overcomes this metabolic block by converting the dead-end 4-methylmuconolactone into the metabolizable 3-methylmuconolactone. asm.orgnih.gov This adaptation allows for the complete mineralization of methylaromatics via an ortho-cleavage route. asm.org
Stereochemistry of Enzymatic Cyclization and Lactone Formation
Key Catabolic Enzymes and Gene Clusters in Degradation
The degradation of this compound relies on a suite of specialized enzymes, often encoded by genes clustered together in operons. These enzymes exhibit specific adaptations for processing methylated substrates.
Muconate cycloisomerase (also known as muconate lactonizing enzyme) is the key enzyme that catalyzes the reversible cyclization of cis,cis-muconate (B1241781) and its derivatives into muconolactones. wikipedia.orgoup.com These enzymes are crucial for converting the ring-fission product back into a structure that can be further processed in the β-ketoadipate pathway. nih.gov
Studies on muconate cycloisomerases from Pseudomonas putida and Acinetobacter calcoaceticus have shown that they can transform 3-methyl-cis,cis-muconate with high efficiency. nih.gov Kinetic analysis reveals that while cis,cis-muconate is generally the preferred substrate, 3-methyl-cis,cis-muconate is also an excellent substrate, often characterized by a very low Kₘ value, indicating high affinity for the enzyme. nih.gov In contrast, these enzymes are generally poor at converting chloro-substituted muconates. nih.gov In Rhodococcus rhodochrous N75, a single muconate cycloisomerase is induced that acts on both benzoate (B1203000) and p-toluate, converting 3-methyl-substituted muconates to 4-methyl-substituted muconolactones via 3,6-cycloisomerization. oup.com
Interactive Data Table: Substrate Specificity of Muconate Cycloisomerases (MCI)
| Enzyme Source | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |
| P. putida MCI | cis,cis-Muconate | 104 | 12 | 8.7 x 10⁶ |
| P. putida MCI | 3-Methyl-cis,cis-muconate | 115 | 3.5 | 3.3 x 10⁷ |
| A. calcoaceticus MCI | cis,cis-Muconate | 100 | 11 | 9.1 x 10⁶ |
| A. calcoaceticus MCI | 3-Methyl-cis,cis-muconate | 110 | 3.4 | 3.2 x 10⁷ |
Source: Data adapted from Vollmer et al., 1994. nih.gov The data shows that 3-methyl-cis,cis-muconate is transformed with even higher specificity (kcat/Km) than the native substrate, cis,cis-muconate, by these enzymes.
Methylmuconolactone isomerases are critical enzymes in the modified ortho-pathway that enable certain bacteria to overcome the metabolic impasse created by 4-methylmuconolactone. asm.orgnih.gov In Cupriavidus necator JMP134 and Rhodococcus rhodochrous N75, the degradation of 4-methylcatechol initially produces 4-methylmuconolactone, which would normally be a dead-end product. asm.orgasm.org
These organisms, however, express a novel enzyme, 4-methylmuconolactone methylisomerase (MmlI), which catalyzes the transformation of 4-methylmuconolactone into 3-methylmuconolactone. asm.orgnih.gov This isomerization is a key step, as 3-methylmuconolactone can then be acted upon by a muconolactone isomerase (distinct from MmlI) to continue along the productive degradation pathway toward the Krebs cycle. asm.orgasm.org The gene encoding this isomerase in C. necator JMP134, mmlI, has been identified and is part of the mml gene cluster responsible for 4-methylmuconolactone metabolism. asm.orgasm.org
Other Relevant Enzymes in Downstream Degradation (e.g., Muconic Acid Reductase)
Following the initial enzymatic transformations of aromatic compounds that lead to the formation of this compound, a cascade of downstream enzymes is essential for its complete degradation. Among these, muconic acid reductase (MAR) plays a pivotal role in the conversion of muconic acid isomers to adipic acid, a valuable industrial chemical. researchgate.netnih.gov
Enoate reductases, a class of enzymes with broad substrate specificity, have been identified to possess muconic acid reductase activity. nih.govmdpi.com These enzymes catalyze the NAD(P)H-dependent reduction of α,β-unsaturated carboxylic acids and aldehydes. google.com Notably, enoate reductases from various microorganisms, such as Clostridium acetobutylicum, have been shown to effectively hydrogenate muconic acid isomers. mdpi.comresearchgate.net
Research has demonstrated that muconic acid reductases can act on different isomers of muconic acid, including cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid, to produce adipic acid. researchgate.netnih.gov While some studies suggest a preference for the cis,trans-isomer due to preferential cellular uptake, cell lysate experiments indicate that the enzyme itself does not have a strong preference between the cis,cis and cis,trans forms. nih.gov
The substrate promiscuity of muconic acid reductase extends to substituted muconic acids. For instance, it can fully reduce 2-methyl-muconic acid to 2-methyl-adipic acid. nih.gov However, its activity on 3-substituted muconic acids, such as this compound, can be limited, with some studies showing the reduction of only one of the double bonds. nih.gov This highlights the influence of the methyl group's position on the enzyme's catalytic efficiency.
| Enzyme Source | Substrate | Product | Reference |
|---|---|---|---|
| Bacillus coagulans | cis,cis-muconic acid | Adipic acid | researchgate.net |
| Clostridium acetobutylicum | cis,cis-muconic acid | Adipic acid | researchgate.net |
| Bacillus coagulans | cis,trans-muconic acid | Adipic acid | researchgate.net |
| Clostridium acetobutylicum | cis,trans-muconic acid | Adipic acid | researchgate.net |
| Enoate Reductases (general) | 2-hexenedioic acid | Adipic acid | nih.gov |
| Muconic Acid Reductase | 2-methyl-muconic acid | 2-methyl-adipic acid | nih.gov |
Environmental Bioremediation Principles Involving Muconic Acid Pathways
The microbial degradation pathways of aromatic compounds, which often involve muconic acid and its derivatives as key intermediates, form the foundation of environmental bioremediation strategies. nih.gov Bioremediation harnesses the metabolic capabilities of microorganisms to remove pollutants from the environment in a cost-effective and eco-friendly manner. frontiersin.org The muconic acid pathway is central to the breakdown of a wide range of aromatic pollutants, including benzene, toluene, and phenolic compounds, which are common industrial contaminants. nih.govrsc.orgresearchgate.net
Microorganisms, particularly bacteria like Pseudomonas and fungi such as Aspergillus, have evolved sophisticated enzymatic systems to mineralize these complex organic molecules. nih.govrsc.org The general principle involves the initial conversion of aromatic compounds into central intermediates like catechol or protocatechuate. nih.govresearchgate.net These catechols then undergo ring cleavage by dioxygenase enzymes to form muconic acid or its substituted derivatives. nih.govnih.gov For instance, the degradation of toluene can proceed through 4-methylcatechol, which is then cleaved to form this compound. rsc.org
The efficiency of bioremediation can be enhanced by engineering microbes with modified or novel catabolic pathways. nih.gov This can involve introducing genes that encode for enzymes with improved activity or broader substrate specificity. For example, engineered Pseudomonas putida strains have been developed to convert complex aromatic compounds into cis,cis-muconic acid, a valuable platform chemical. nih.gov This "biological funneling" strategy not only remediates pollutants but also transforms them into useful products. nih.gov
The presence of co-contaminants, such as chloroaromatics, can sometimes hinder the degradation of methylaromatics by inactivating key enzymes in the meta-cleavage pathway. d-nb.info However, some resilient bacterial strains, like Alcaligenes eutrophus JMP134, have evolved modified ortho-cleavage pathways to circumvent this issue and successfully degrade compounds like 4-methylcatechol. d-nb.info
The ultimate goal of these bioremediation processes is the complete mineralization of the aromatic pollutants into harmless substances like carbon dioxide and water, thereby cleaning up contaminated sites. nih.gov The study of muconic acid pathways and the enzymes involved is crucial for developing more effective and targeted bioremediation technologies. nih.govnih.gov
| Microorganism | Aromatic Substrate | Key Intermediate | Pathway Type | Reference |
|---|---|---|---|---|
| Pseudomonas putida | Toluene | This compound | Ortho-cleavage | rsc.org |
| Aspergillus niger | Toluene | This compound | Ortho-cleavage | rsc.org |
| Trichosporon cutaneum | p-Cresol | This compound | Ortho-cleavage | rsc.org |
| Alcaligenes eutrophus JMP134 | 4-Methylcatechol | 4-Methyl-2-enelactone | Modified ortho-cleavage | d-nb.info |
| Pseudomonas putida GJ31 | Chlorobenzene | 2-Hydroxy-cis,cis-muconic acid | Meta-cleavage | nih.gov |
Enzymology and Structural Biology of 3 Methyl Cis,cis Muconic Acid Metabolism
Biochemical Characterization of Enzymes
The breakdown of aromatic compounds often proceeds through catechols, which are then cleaved by dioxygenases. asm.orgjmb.or.kr In the metabolism of 3-methyl-cis,cis-muconic acid, two key enzyme families are of particular importance: Catechol 1,2-dioxygenases and Muconate Cycloisomerases.
Catechol 1,2-Dioxygenase (C12DO):
This enzyme, also known as catechol:oxygen 1,2-oxidoreductase, is a non-heme iron-dependent enzyme that catalyzes the intradiol cleavage of the aromatic ring of catechol and its derivatives. nih.govfrontiersin.orgwikipedia.org The reaction involves the incorporation of both atoms of molecular oxygen into the substrate, yielding cis,cis-muconic acid or its substituted derivatives. wikipedia.orgresearchgate.net
The substrate specificity of C12DOs can vary significantly between different microbial species. For example, some C12DOs exhibit high activity towards catechol and methyl-substituted catechols like 3-methylcatechol (B131232) and 4-methylcatechol (B155104), while others may have a preference for chlorinated catechols. jmb.or.krnih.gov The enzyme from Rhodococcus rhodochrous N75, for instance, shows broad substrate specificity. jmb.or.kr The catalytic mechanism involves the binding of the catechol substrate to the Fe(III) center in the active site, followed by a reaction with dioxygen to form the ring-cleaved product. wikipedia.orgfrontiersin.org
Muconate Cycloisomerase (MCI):
Following the action of C12DO, muconate cycloisomerase catalyzes the cycloisomerization of cis,cis-muconate (B1241781) and its derivatives. nih.govontosight.ai This enzyme is crucial for the conversion of the linear muconic acid into a lactone. ontosight.ai In the case of this compound, bacterial muconate cycloisomerases typically catalyze its conversion to 4-methylmuconolactone (B1244709). researchgate.netrsc.org In contrast, fungal enzymes often produce 3-methylmuconolactone from the same substrate. researchgate.netrsc.org
The catalytic mechanism of muconate cycloisomerase is proposed to proceed through an enol/enolate intermediate. researchgate.netebi.ac.uk A key lysine (B10760008) residue is thought to act as a general acid to protonate this intermediate, leading to the formation of the final lactone product. nih.gov The substrate specificity of muconate cycloisomerases has been extensively studied. Enzymes from Pseudomonas putida and Acinetobacter calcoaceticus can transform 3-methyl-cis,cis-muconate with high efficiency. nih.gov
Interactive Table: Substrate Specificity of Key Enzymes
| Enzyme | Organism | Substrate | Product(s) | Reference |
|---|---|---|---|---|
| Catechol 1,2-Dioxygenase | Rhodococcus opacus 1CP | 3-Methylcatechol | This compound | nih.gov |
| Catechol 1,2-Dioxygenase | Rhodococcus rhodochrous N75 | 4-Methylcatechol | 4-Methyl-cis,cis-muconic acid | jmb.or.kr |
| Muconate Cycloisomerase | Pseudomonas putida | This compound | (4S)-4-Methylmuconolactone | nih.govrsc.org |
| Muconate Cycloisomerase | Aspergillus niger | This compound | (4S)-3-Methylmuconolactone | rsc.org |
| Chloromuconate Cycloisomerase | pAC27 | 3-Chloro-cis,cis-muconate | cis-Dienelactone | researchgate.net |
The efficiency of the this compound metabolic pathway is governed by the kinetic properties of its constituent enzymes and the regulatory mechanisms that control their expression and activity.
Kinetic studies of muconate cycloisomerase from P. putida have shown that while cis,cis-muconate is converted with the highest turnover rate (kcat), 3-methyl-cis,cis-muconate is also a good substrate, exhibiting a very low Michaelis constant (Km), which indicates a high affinity of the enzyme for this substrate. nih.gov The regulation of the genes encoding these enzymes is often tightly controlled. For instance, the genes for catechol 1,2-dioxygenase and muconate cycloisomerase in Pseudomonas putida are part of the catBC operon, which is subject to transcriptional activation.
Interactive Table: Kinetic Parameters of Muconate Cycloisomerase from Pseudomonas putida PRS2000
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
|---|---|---|---|---|
| cis,cis-Muconate | 19 ± 2 | 100 ± 5 | 5.3 | nih.gov |
| 3-Methyl-cis,cis-muconate | 5 ± 1 | 40 ± 2 | 8.0 | nih.gov |
| 2-Methyl-cis,cis-muconate | 25 ± 3 | 55 ± 3 | 2.2 | nih.gov |
| 3-Fluoro-cis,cis-muconate | 20 ± 2 | 120 ± 6 | 6.0 | nih.gov |
Substrate Specificity and Catalytic Mechanisms of Key Enzymes (e.g., Catechol 1,2-Dioxygenase, Muconate Cycloisomerases)
Structural Analysis of Relevant Metabolic Enzymes
X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of the enzymes involved in this compound metabolism, providing a molecular blueprint for understanding their function. nih.govberstructuralbioportal.org
The crystal structure of catechol 1,2-dioxygenase from Rhodococcus opacus 1CP has been determined, revealing a homodimeric structure with each subunit containing a non-heme Fe(III) ion in the active site. nih.govfrontiersin.org The iron ion is coordinated by two histidine and two tyrosine residues. frontiersin.org Structural studies of C12DO in complex with various catechol derivatives have provided detailed insights into the diverse binding modes of different substrates. nih.gov
Similarly, the crystal structure of muconate cycloisomerase has been solved, revealing that it belongs to the enolase superfamily. ebi.ac.ukresearchgate.net The structure shows an (β/α)8-barrel fold. aist.go.jp The active site is located at the C-terminal end of the beta-barrel. Structural comparisons between muconate cycloisomerase and chloromuconate cycloisomerase have highlighted differences in the active site channel that account for their distinct substrate specificities and catalytic activities. rhea-db.org
The detailed atomic structures obtained from X-ray crystallography have enabled extensive structure-function relationship studies. By comparing the structures of different enzymes within the same family, researchers can identify key residues responsible for substrate recognition and catalysis. nih.gov
For catechol 1,2-dioxygenase, the structural analysis of adducts with various catechols has allowed for the identification of residues that are selectively involved in recognizing different substrates. nih.gov The comparison between the C12DO from Rhodococcus opacus 1CP and the 3-chlorocatechol (B1204754) 1,2-dioxygenase from the same organism has shed light on the structural basis for their different substrate specificities. nih.gov
In muconate cycloisomerases, the active site dynamics play a crucial role. The structure of muconate lactonizing enzyme from Pseudomonas putida revealed that the active site is structurally similar to that of mandelate (B1228975) racemase and enolase, despite the absence of a bound metal ion. researchgate.net This suggests that the protein fold itself provides the necessary environment for catalysis. The binding of the substrate in a specific orientation within the active site is critical for the efficient lactonization reaction. ontosight.ai
The detailed structural and functional knowledge of these enzymes has paved the way for protein engineering efforts aimed at modifying their properties for various applications. Site-directed mutagenesis has been used to create enzyme variants with altered substrate specificity or enhanced catalytic efficiency. nih.gov
Based on the three-dimensional structures, variants of P. putida muconate cycloisomerase were constructed by introducing amino acids found in equivalent positions in chloromuconate cycloisomerases. nih.gov Some of these engineered variants exhibited significantly increased specificity for chlorinated muconates. nih.gov For instance, the A271S and I54V variants showed 27- and 22-fold increases in their specificity constants for 3-chloro-cis,cis-muconate, respectively. nih.gov These studies demonstrate the potential to rationally design enzymes with novel catalytic capabilities for applications in bioremediation and biocatalysis. nih.gov
Genetic and Genomic Perspectives of 3 Methyl Cis,cis Muconic Acid Pathways
Identification and Characterization of Genes Encoding Metabolic Enzymes
The biosynthesis and degradation of muconic acids, including 3-methyl-cis,cis-muconic acid, involve a series of enzymatic reactions catalyzed by specific proteins. The genes encoding these enzymes are often found clustered together on the chromosome of microorganisms.
Key genes and the enzymes they encode in related muconate pathways include:
aroZ : This gene encodes 3-dehydroshikimate (DHS) dehydratase, an enzyme that converts 3-DHS to protocatechuic acid (PCA). nih.govgoogle.com Several variants of aroZ from different microorganisms, such as Acinetobacter sp. and Podospora anserina, have been identified and functionally expressed in host organisms like Saccharomyces cerevisiae. nih.gov
aroY : This gene encodes protocatechuate decarboxylase, which is responsible for the conversion of PCA to catechol. nih.govgoogle.com The aroY gene product is often a multi-subunit enzyme. For instance, in Klebsiella pneumoniae, it consists of subunits AroY-B and AroY-C. asm.org The activity of AroY can be a rate-limiting step in muconic acid production and is dependent on a prenylated flavin mononucleotide (prFMN) cofactor. asm.orgoup.com
catA : This gene encodes catechol 1,2-dioxygenase, an enzyme that catalyzes the ortho-cleavage of the catechol ring to form cis,cis-muconic acid. nih.govgoogle.comnih.gov Variants of catA from different bacterial species, such as Acinetobacter calcoaceticus and Stenotrophomonas maltophilia, have been characterized. nih.govnih.gov The catA gene from S. maltophilia KB2 has shown high activity and stability, making it a promising candidate for industrial applications. nih.gov
mmlJ : In the context of methylaromatic degradation, the mmlJ gene encodes a methylmuconolactone isomerase. nih.gov This enzyme is involved in the modified 3-oxoadipate (B1233008) pathway and acts on methylated muconolactone (B1205914) intermediates. nih.gov The mmlJ gene product from Pseudomonas reinekei MT1 is phylogenetically related to those from Cupriavidus necator. nih.gov
Table 1: Key Genes in Muconate and Related Metabolic Pathways
| Gene | Enzyme | Function | Organism(s) of Origin |
|---|---|---|---|
| aroZ | 3-dehydroshikimate (DHS) dehydratase | Converts 3-DHS to protocatechuic acid (PCA) | Acinetobacter sp., Podospora anserina nih.gov |
| aroY | Protocatechuate decarboxylase | Converts PCA to catechol | Klebsiella pneumoniae, Enterobacter cloacae asm.orgnih.gov |
| catA | Catechol 1,2-dioxygenase | Converts catechol to cis,cis-muconic acid | Acinetobacter calcoaceticus, Stenotrophomonas maltophilia nih.govnih.gov |
| mmlJ | Methylmuconolactone isomerase | Isomerization of methylmuconolactone | Pseudomonas reinekei MT1, Cupriavidus necator nih.gov |
Transcriptional and Post-transcriptional Regulation of Gene Expression in Related Pathways
The expression of genes involved in muconate metabolic pathways is tightly controlled to ensure efficient substrate utilization and prevent the accumulation of toxic intermediates. This regulation occurs at both the transcriptional and post-transcriptional levels.
Transcriptional regulation is often mediated by LysR-type transcriptional regulators (LTTRs). nih.gov For example, in Acinetobacter sp. ADP1, the regulators BenM and CatM control the expression of the ben and cat genes in response to the presence of benzoate (B1203000) and cis,cis-muconate (B1241781). nih.govasm.org These regulators can act as activators, and their binding to promoter regions can be influenced by the presence of inducer molecules like cis,cis-muconate. nih.govasm.org In some cases, two different metabolites can act synergistically to enhance transcriptional activation by a single regulator, as seen with BenM responding to both benzoate and cis,cis-muconate. pnas.org
In Pseudomonas putida, the catBC operon, which encodes enzymes for muconate degradation, is under the control of a single promoter region upstream of the catB gene. nih.gov The expression of these genes is induced by cis,cis-muconate. jmb.or.kr Some Pseudomonas species even possess two distinct cat gene clusters, each with its own regulatory system, suggesting a sophisticated level of control. jmb.or.kr
Post-transcriptional regulation can also play a role. For instance, the activity of the protocatechuate decarboxylase (AroY) is dependent on the availability of its prFMN cofactor. asm.orgoup.com The synthesis of this cofactor is carried out by enzymes like Pad1 in S. cerevisiae or AroY-B in bacteria. asm.org The presence or absence of a functional gene for this cofactor-synthesizing enzyme can therefore post-transcriptionally regulate the activity of the entire pathway. asm.org
Genomic Context and Evolutionary Aspects of Muconate Metabolic Gene Clusters
The genes encoding the enzymes of the 3-oxoadipate pathway and related pathways are frequently organized into metabolic gene clusters. oup.com This clustering facilitates the co-regulation of the genes and suggests a strong evolutionary pressure to maintain these functional units.
In the yeast Candida albicans, the genes for the 3-oxoadipate pathway are arranged in two distinct clusters corresponding to the catechol and hydroxyhydroquinone branches. oup.com The arrangement of these clusters is not always conserved across different species, indicating evolutionary divergence. oup.com Comparative genomic analyses have revealed that these gene clusters have a "patchy" distribution, being present in some species but not others, which can be used to predict the function of uncharacterized genes that co-evolved with known pathway components. oup.com
The evolution of these pathways appears to have involved both divergent and convergent evolution. For example, while the muconate cycloisomerases from Gram-positive and Gram-negative bacteria are functionally similar, they show significant differences in their catalytic properties, suggesting they may have evolved independently to perform the same function on chloro-substituted muconates. nih.gov The diversity of cat gene clusters in Pseudomonas species also points to significant phylogenetic diversity and evolutionary adaptation. jmb.or.kr Furthermore, gene clusters for the degradation of synthetic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) show evidence of being assembled from different genetic modules, highlighting the role of horizontal gene transfer in the evolution of these catabolic pathways. mdpi.com
Application of Genetic Tools and Systems in Pathway Manipulation
The advent of powerful genetic engineering tools, particularly CRISPR-Cas systems, has revolutionized the ability to manipulate muconate metabolic pathways for biotechnological purposes, such as the production of valuable chemicals.
CRISPR-Cas9 and related technologies have been successfully employed for:
Gene Knockouts: To block competing metabolic pathways and redirect carbon flux towards the desired product. For instance, deleting the catB gene, which encodes muconate cycloisomerase, prevents the further metabolism of cis,cis-muconic acid, leading to its accumulation. researchgate.netresearchgate.net
Gene Integration and Overexpression: To introduce and enhance the expression of key pathway enzymes. CRISPR-Cas9 has been used to integrate multiple genes, such as those for the muconic acid pathway, into the genome of host organisms like Saccharomyces cerevisiae. acs.orgmdpi.com Overexpressing rate-limiting enzymes, such as protocatechuate decarboxylase (aroY), can significantly improve product titers. acs.org
Transcriptional Regulation: CRISPR interference (CRISPRi), which uses a deactivated Cas9 (dCas9) protein, can be used to repress the expression of specific genes without altering the DNA sequence. asm.orgnih.govnih.gov This allows for the fine-tuning of metabolic fluxes to balance cell growth and product formation. researchgate.net For example, CRISPRi has been used to downregulate competing pathways in Rhodococcus opacus to enhance muconate production. nih.gov
These genetic tools have been applied in a variety of microorganisms, including Escherichia coli, Saccharomyces cerevisiae, Pseudomonas putida, and Corynebacterium glutamicum, to engineer them into efficient cell factories for the production of cis,cis-muconic acid and other valuable compounds from renewable feedstocks. researchgate.netacs.orgnih.govresearchgate.net
Advanced Research Methodologies for 3 Methyl Cis,cis Muconic Acid Analysis
Spectroscopic Techniques for Metabolite Identification and Quantification in Research (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental tools for the structural elucidation and quantification of 3-methyl-cis,cis-muconic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule.
¹H NMR is used to determine the number and type of hydrogen atoms, revealing information about the carbon skeleton and the cis,cis stereochemistry of the double bonds. For instance, in studies of the enzymatic cyclization of this compound, ¹H NMR is used to monitor the formation of products like 3-methylmuconolactone and 4-methylmuconolactone (B1244709). gla.ac.uk
²H NMR is employed in conjunction with isotopic labeling to trace the fate of specific atoms through metabolic pathways.
¹³C NMR can be used to analyze the carbon backbone of the molecule and its derivatives, aiding in the identification of structures in complex mixtures. researchgate.net
Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique, though predicted spectra often serve as a reference guide requiring further experimental confirmation. hmdb.ca High-resolution mass spectrometry provides highly accurate mass measurements, which aids in distinguishing between compounds with the same nominal mass.
Predicted mass spectrometry data for 3-methyl-cis,cis-muconate highlights the expected m/z values for various adducts that can be detected. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 157.04953 | 131.4 |
| [M+Na]⁺ | 179.03147 | 137.9 |
| [M-H]⁻ | 155.03497 | 129.0 |
| [M+NH₄]⁺ | 174.07607 | 150.7 |
| [M+K]⁺ | 195.00541 | 136.4 |
| [M+H-H₂O]⁺ | 139.03951 | 127.2 |
Chromatographic Separations for Isomer Differentiation and Purity Assessment in Research
Chromatography is indispensable for separating this compound from a complex biological matrix and for differentiating it from its geometric isomers, namely 3-methyl-cis,trans-muconic acid and 3-methyl-trans,trans-muconic acid.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques used for this purpose. uni-saarland.deprotocols.io These methods utilize a stationary phase (a column) and a mobile phase (a solvent mixture) to separate compounds based on their physicochemical properties, such as polarity.
Isomer Differentiation: The different geometric arrangements of the isomers result in distinct retention times on the chromatographic column, allowing for their separation and individual quantification. uni-saarland.deresearchgate.net For example, a reversed-phase column can be used to separate catechol, guaiacol, and various methylated forms of catechol and cis,cis-muconic acid. uni-saarland.de It is crucial to report the total muconic acid concentration as the sum of its isomers, as environmental conditions like changes in pH can cause irreversible isomerization from the cis,cis form to the cis,trans form. protocols.io
Purity Assessment: Chromatographic techniques coupled with detectors like a Diode-Array Detector (DAD) or a mass spectrometer are essential for assessing the purity of a this compound sample. protocols.iochromatographyonline.com Peak purity analysis involves evaluating the spectra across a single chromatographic peak. chromatographyonline.com A spectrally homogenous peak suggests the absence of co-eluting impurities. chromatographyonline.com However, limitations exist, as impurities with very similar spectral properties or those present at very low concentrations may not be detected. chromatographyonline.comchromatographyonline.com
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful research methodology used to trace the metabolic fate of atoms and molecules, thereby elucidating complex biochemical pathways. In the context of this compound, stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) are incorporated into precursor molecules.
By feeding microorganisms a labeled substrate, such as deuteriated 4-methylpyrocatechol, researchers can follow the deuterium label as it is incorporated into downstream metabolites. The presence and position of the label in products like (S)-3-methylmuconolactone and (S)-4-methylmuconolactone can be determined using NMR and MS. This approach was instrumental in determining the stereochemistry of the enzymatic cyclization of this compound in different organisms like Aspergillus niger and Pseudomonas putida.
Similarly, ¹³C-labeling experiments, often using ¹³C-glucose as a tracer, are employed for metabolic flux analysis. uni-saarland.de This technique allows researchers to quantify the flow of carbon through various metabolic pathways, including those involved in the production of muconic acid, providing insights into the efficiency of different routes like the pentose (B10789219) phosphate (B84403) pathway and the Entner-Doudoroff pathway in organisms such as Pseudomonas putida. uni-saarland.de
| Isotope Used | Precursor | Organism | Key Finding | Reference |
|---|---|---|---|---|
| Deuterium (²H) | 4-methyl[3,5,6-²H₃]pyrocatechol | Aspergillus niger, Pseudomonas putida | Determined the syn-addition mechanism for enzymatic cyclization to form methylmuconolactones. | |
| Carbon-13 (¹³C) | [1-¹³C] glucose, [6-¹³C] glucose | Pseudomonas putida | Resolved fluxes through central carbon metabolism during muconate production. | uni-saarland.de |
Bioinformatic Approaches for Metabolic Pathway Reconstruction and Analysis
Bioinformatics provides the computational tools to analyze large biological datasets and reconstruct metabolic networks from genomic information. wikipedia.orgmdpi.com This is crucial for understanding the complete metabolic context of this compound.
Metabolic Pathway Reconstruction involves assembling a comprehensive model of an organism's metabolism from its annotated genome. wikipedia.org Databases like KEGG and BioCyc are used to identify genes encoding metabolic enzymes. wikipedia.org For pathways involving this compound, this means identifying the genes for enzymes like catechol 1,2-dioxygenase and muconate cycloisomerase. Specialized pipelines, such as the Biosynthetic Gene cluster Metabolic pathway Construction (BiGMeC) tool, can automatically reconstruct the metabolic pathway from identified gene clusters. d-nb.info
Metabolic Pathway Analysis uses these reconstructed models to simulate metabolic behavior and make predictions. plos.org Techniques like Flux Balance Analysis (FBA) can predict growth rates and metabolite production yields. This allows researchers to identify potential bottlenecks in pathways engineered for the production of valuable chemicals like muconic acid and to propose gene knockout or upregulation strategies to improve yield. asm.org Bioinformatic analysis of metabolomic data helps to connect raw spectral data to biological insights by identifying altered metabolic pathways. mdpi.com
Omics Technologies (Transcriptomics, Proteomics, Metabolomics) in Relation to its Metabolism
Omics technologies offer a systems-level view of biological processes by simultaneously measuring entire sets of molecules like transcripts, proteins, and metabolites. wikipedia.org Integrating these multi-omics datasets provides a comprehensive understanding of how the metabolism of this compound is regulated. cmbio.io
Transcriptomics: This technology analyzes the complete set of RNA transcripts (the transcriptome) in a cell at a given time. RNA-Seq is a common method used to identify which genes related to the this compound pathway are actively being expressed under specific conditions. frontiersin.org This can reveal how organisms regulate the expression of key enzymes in response to the presence of aromatic compounds. asm.orgnih.gov
Proteomics: This is the large-scale study of proteins (the proteome). By identifying and quantifying the proteins present in a cell, researchers can confirm that the enzymes encoded by the transcriptome are actually synthesized. nih.gov This helps to verify the functional components of the metabolic pathway.
Metabolomics: This involves the comprehensive analysis of all metabolites within a biological system. nih.gov Untargeted metabolomics can identify a wide range of small molecules, providing a direct snapshot of the cell's physiological state and revealing changes in the levels of this compound and related compounds in response to genetic or environmental perturbations. nih.govfrontiersin.org
By combining these omics approaches, researchers can correlate changes in gene expression with protein levels and subsequent metabolic outputs, creating a detailed model of pathway function and regulation. nih.govnih.gov
Ecological and Environmental Significance in Academic Contexts
Role in Carbon Cycling and Biogeochemical Processes (General Principles)
3-Methyl-cis,cis-muconic acid is an intermediate in the microbial degradation of methylaromatic compounds. asm.org These compounds, which include toluene (B28343) and cresols, are widespread in the environment, originating from both natural sources like plant material decomposition and anthropogenic activities such as industrial pollution. The breakdown of these aromatic compounds is a crucial part of the global carbon cycle, and this compound represents a key nodal point in this process.
The formation of this compound occurs through the ortho-cleavage pathway of catechol derivatives. researchgate.net Specifically, 3-methylcatechol (B131232), a common intermediate in the degradation of various methylaromatics, is cleaved by the enzyme catechol 1,2-dioxygenase to yield this compound. asm.org This ring-fission step is a critical transformation, converting a cyclic aromatic structure into a linear aliphatic dicarboxylic acid. researchgate.net This conversion makes the carbon atoms more accessible for further metabolism by a wider range of microorganisms, ultimately leading to their incorporation into biomass or mineralization to carbon dioxide.
Microbial Ecology of this compound Degraders in Natural and Engineered Environments
Microorganisms capable of degrading methylaromatic compounds, and thus producing and potentially metabolizing this compound, are found in a diverse range of natural and engineered environments. These include soil, aquatic systems, and industrial wastewater treatment plants. academicjournals.orguni-saarland.de The presence and abundance of these microorganisms are often directly correlated with the level of aromatic compound contamination.
In natural environments, bacteria from the genera Pseudomonas, Rhodococcus, and Alcaligenes are well-known for their ability to degrade methylaromatics via the ortho-cleavage pathway. asm.orgd-nb.info For example, Pseudomonas putida has been extensively studied for its catabolism of toluene, which involves the formation of this compound. rsc.orgnih.gov Fungi, such as Aspergillus niger and Trichosporon cutaneum, also play a role in the degradation of these compounds, although they may utilize different stereospecific enzymes for the cycloisomerization of this compound compared to bacteria. asm.orgrsc.org
Engineered environments, such as bioreactors and activated sludge systems in wastewater treatment plants, often harbor specialized microbial communities enriched with degraders of specific pollutants. In these systems, the microbial ecology can be manipulated to enhance the degradation of methylaromatics. For instance, bioaugmentation, the introduction of specific microbial strains with high degradation capabilities, can be employed. A strain of Sphingobacterium sp. isolated from the effluent of a styrene (B11656) monomer manufacturing plant was found to synthesize cis,cis-muconic acid from benzoic acid. researchgate.net
The table below summarizes key microbial genera involved in the degradation of methylaromatics and the formation of this compound.
| Microbial Genus | Environment | Key Metabolic Feature |
| Pseudomonas | Soil, Water, Engineered Systems | Well-characterized ortho-cleavage pathway for toluene and other methylaromatics. rsc.orgnih.gov |
| Rhodococcus | Soil, Contaminated Sites | Known for its metabolic versatility and ability to degrade a wide range of aromatic compounds. d-nb.info |
| Alcaligenes | Soil, Wastewater | Capable of utilizing methylaromatics via a modified ortho-cleavage pathway. d-nb.info |
| Aspergillus | Soil, Decomposing Organic Matter | Fungal species that can degrade methylaromatics, producing (4S)-3-methylmuconolactone from this compound. rsc.orgrsc.org |
| Trichosporon | Soil, Clinical Samples | A yeast that metabolizes 4-methylcatechol (B155104) to this compound and then to 3-methylmuconolactone. asm.org |
| Sphingobacterium | Industrial Effluent | Isolated from polluted environments, demonstrating the ability to produce cis,cis-muconic acid. researchgate.net |
Interplay with Aromatic Compound Biotransformation in Academic Research
The study of this compound and its metabolic pathway has been central to academic research on the biotransformation of aromatic compounds. This research has significant implications for understanding fundamental microbial metabolism and for developing biotechnological applications, particularly in the field of bioremediation and the production of bio-based chemicals.
A key area of research has been the elucidation of the enzymatic steps involved in the degradation of methylaromatics. The characterization of enzymes like catechol 1,2-dioxygenase and muconate cycloisomerase from various microorganisms has provided insights into their substrate specificity, catalytic mechanisms, and evolution. asm.orgnih.gov For example, studies have shown that the stereochemistry of the cycloisomerization of this compound can differ between bacteria and fungi, leading to the formation of different methylmuconolactone stereoisomers. rsc.orgrsc.org
Furthermore, research into the genetics of these degradation pathways has revealed how the responsible genes are organized and regulated. In many bacteria, the genes encoding the enzymes for the ortho-cleavage pathway are clustered together in operons, allowing for coordinated expression in the presence of the aromatic substrate. asm.org Understanding this regulation is crucial for genetically engineering microorganisms with enhanced degradation capabilities.
The biotransformation of aromatic pollutants into valuable chemicals is another active area of academic inquiry. This compound and its parent compound, cis,cis-muconic acid, are considered platform chemicals that can be converted into various polymers, such as adipic acid (a precursor to nylon) and terephthalic acid. nih.govmdpi.com Academic research has focused on engineering microbial strains to accumulate these muconic acids from renewable feedstocks or from aromatic pollutants. nih.govnih.govacs.org
The table below highlights significant research findings related to the biotransformation of aromatic compounds involving this compound.
| Research Focus | Key Findings | Significance |
| Enzyme Stereochemistry | Bacteria like Pseudomonas putida produce (4S)-4-methylmuconolactone from this compound, while fungi like Aspergillus niger produce (4S)-3-methylmuconolactone. rsc.orgrsc.org | Demonstrates the evolutionary divergence of metabolic pathways in different microbial kingdoms. |
| Genetic Organization | Genes for the ortho-cleavage pathway are often found in clusters (operons) in bacteria, facilitating coordinated gene expression. asm.org | Provides a basis for the genetic engineering of microbial strains for enhanced bioremediation. |
| Metabolic Engineering for Bioproduction | Engineered strains of Pseudomonas putida have been developed to accumulate cis,cis-muconic acid from aromatic compounds by deleting genes for downstream metabolism. nih.gov | Opens avenues for the sustainable production of valuable chemicals from waste streams. |
| Substrate Specificity of Enzymes | Muconate cycloisomerases show varying specificities for substituted muconates, with some enzymes being more efficient at converting this compound than others. nih.gov | Informs the selection and engineering of enzymes for specific bioremediation or biocatalytic applications. |
Future Research Directions and Emerging Paradigms in 3 Methyl Cis,cis Muconic Acid Research
Discovery of Novel Metabolic Pathways and Enzymatic Reactions for Alkylated Muconates
The exploration of novel metabolic pathways is a crucial frontier in the bio-production of valuable chemicals. For alkylated muconates like 3-methyl-cis,cis-muconic acid, this involves identifying and characterizing new enzymes and entire metabolic sequences from diverse microorganisms.
One established route for the degradation of aromatic compounds, which can be harnessed for production, is the meta-fission pathway. beilstein-journals.org This pathway is found in bacteria such as Pseudomonas putida and involves the conversion of aromatic compounds into catechol or its derivatives, which are then processed by a series of enzymes. beilstein-journals.org Variations of this pathway that can handle halogenated catechols have also been identified in organisms like Comamonas sp. strain CNB-1. beilstein-journals.org
The enzymatic synthesis of muconic acid derivatives is an area of active research. For instance, catechol 1,2-dioxygenase is a key enzyme that catalyzes the conversion of catechol to cis,cis-muconic acid. oup.comnih.govfrontiersin.orgnih.gov Similarly, 3-alkyl-cis,cis-muconates can be produced from 4-alkylcatechols using purified catechol 1,2-dioxygenase. oup.com The subsequent step, the cycloisomerization of cis,cis-muconate (B1241781) to muconolactone (B1205914), is catalyzed by muconate cycloisomerase. oup.comnih.gov While the direct quantification of enzyme activities against alkyl-substituted cis,cis-muconates can be challenging due to substrate instability, the enzymatic transformation of these compounds has been observed. oup.com
Researchers are also exploring alternative pathways. A novel non-native metabolic pathway has been introduced into Escherichia coli for the synthesis of cis,cis-muconic acid from glucose via 4-hydroxybenzoic acid. nih.govresearchgate.net This engineered pathway involves the functional expression of three non-native genes: pobA (4-hydroxybenzoate hydroxylase), aroY (protocatechuate decarboxylase), and catA (catechol 1,2-dioxygenase). nih.govresearchgate.net In fungi like Aspergillus niger, two metabolic pathways for salicylic (B10762653) acid have been reported that lead to the formation of catechol, which is then converted to cis,cis-muconic acid. nih.gov
The discovery of new enzymes with unique properties is also a key aspect. For example, a carboxylate alkylating enzyme, BrtB, has been identified that catalyzes O-C bond formation, a reaction that has potential applications in generating novel muconate derivatives. nih.gov
Integration with Synthetic Biology Platforms for Advanced Biocatalysis and Engineered Systems
Synthetic biology offers a powerful toolkit for engineering microorganisms to produce valuable chemicals like this compound. This involves the design and construction of new biological parts, devices, and systems, and the re-design of existing, natural biological systems for useful purposes.
A key strategy is the development of engineered microbial cells capable of synthesizing a wide range of chemical compounds. nih.gov This often involves assembling synthetic pathways by expressing a combination of genes from various organisms within a host's native metabolic framework. nih.gov For the production of cis,cis-muconic acid (CCM), a precursor to many bioplastics, significant efforts have been made to engineer the shikimate pathway in yeast and bacteria. acs.orgjmicrobiol.or.kr For instance, a seven-step shikimate pathway can be engineered to produce chorismate, a direct precursor for CCM biosynthesis. acs.org
One of the major challenges in metabolic engineering is balancing the resources between cell growth and product synthesis. nih.gov Inducible synthetic control systems are being developed to address this. For example, an inducible ClpXP proteasome system in Saccharomyces cerevisiae allows for the repression of essential metabolic enzymes at a desired time, thereby diverting cellular resources towards the production of target compounds like CCM. nih.gov
High-throughput screening methods are essential for optimizing engineered pathways. Biosensors that respond to the concentration of the target molecule by producing a detectable signal (e.g., fluorescence) are powerful tools for this purpose. acs.orgnih.gov For example, a CCM-biosensor coupled to GFP expression has been used to screen UV-mutagenesis libraries of CCM-producing yeast, leading to the identification of strains with significantly higher production titers. acs.org This integrated directed evolution workflow, combining continuous generation of enzyme variants with high-throughput screening, has proven effective in optimizing rate-limiting enzymatic reactions in the CCM biosynthetic pathway. nih.gov
The choice of host organism is also critical. While E. coli has been a workhorse for metabolic engineering, other organisms like Pseudomonas putida and Corynebacterium glutamicum are being explored for their robustness and ability to utilize a wide range of substrates. researchgate.netscispace.com
Computational Modeling and Systems Biology for Pathway Optimization and Enzyme Design
Computational modeling and systems biology are becoming indispensable tools for the rational design and optimization of metabolic pathways for the production of chemicals like this compound. These approaches allow for the in-silico analysis of complex biological systems, enabling the identification of key engineering targets before experimental implementation.
Genome-scale metabolic models (GSMMs) are comprehensive representations of an organism's metabolism that can be used to predict metabolic fluxes and identify genetic perturbations that could lead to increased production of a target compound. scholaris.ca For example, in silico analysis of the E. coli metabolic network has led to the identification of gene knockout candidates that have been experimentally verified to improve muconic acid production. nih.gov Computational Strain Optimization Methods (CSOMs) are used to systematically identify genetic modifications, such as gene knockouts, over/under-expression of genes, and heterologous gene insertions, to achieve a desired metabolic functionality. scholaris.ca
Pathway design is a critical first step. Computational algorithms can be used to design efficient metabolic routes by considering factors such as the specificity of enzymes, the number of enzymatic steps, the thermodynamic favorability of the reactions, and the toxicity of intermediates. illinois.edu These tools are not limited to known pathways and can propose novel combinations of genes from different organisms. illinois.edu
Enzyme design and optimization are also benefiting from computational approaches. Structural information about enzymes, such as catechol 1,2-dioxygenase, provides opportunities to redesign their active sites for improved catalytic activity and substrate specificity. frontiersin.orgnih.gov This allows for the creation of tailor-made enzymes for specific applications. frontiersin.orgnih.gov
Systems biology integrates computational modeling with experimental data to gain a holistic understanding of the engineered organism. This approach helps to identify bottlenecks in production, such as the accumulation of toxic intermediates or the inefficient expression of pathway enzymes. illinois.edu For example, by analyzing the proteome response to the induction of a synthetic regulation system, researchers can ensure the specificity of the intended metabolic intervention. nih.gov
Exploration of New Substrates and Feedstocks for Sustainable Biotransformation
The transition to a bio-based economy necessitates the use of renewable and sustainable feedstocks for the production of chemicals. Research into this compound and other muconates is increasingly focused on utilizing non-food biomass and waste streams as starting materials.
Lignocellulosic biomass, the most abundant terrestrial renewable resource, is a prime candidate. It is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). google.com While the sugars derived from cellulose and hemicellulose (glucose and xylose) can be fermented to produce muconic acid, the valorization of lignin, an aromatic polymer, is a key area of research. google.comgoogle.com Lignin can be depolymerized into a mixture of aromatic monomers, which can then be funneled into microbial metabolic pathways to produce value-added chemicals like cis,cis-muconic acid. researchgate.netacs.orgrsc.org
Several microorganisms have been engineered to utilize lignin-derived aromatic compounds. Amycolatopsis sp. ATCC 39116, for example, has been metabolically engineered to produce cis,cis-muconic acid from guaiacol, a major component of depolymerized lignin. researchgate.net This engineered strain can also produce 2-methyl-muconic acid from o-cresol. researchgate.net Similarly, engineered strains of Pseudomonas putida KT2440 and Corynebacterium glutamicum have demonstrated the ability to produce high titers of cis,cis-muconic acid from lignin-related aromatics. researchgate.netscispace.comrsc.org
The concept of "biological funneling" aims to convert a heterogeneous mixture of lignin-derived compounds into a few selected value-added products using engineered microorganisms. acs.org Whole-cell biocatalysts are advantageous for this purpose as they can perform multi-step reactions with cofactor regeneration. acs.org For example, an engineered E. coli strain has been developed to convert both vanillin (B372448) (from lignin) and ferulic acid (from wheat bran) into cis,cis-muconic acid in a one-pot process. acs.org
Besides lignin, other renewable feedstocks are also being explored. The production of cis,cis-muconic acid from simple sugars like glucose has been demonstrated in engineered E. coli and Saccharomyces cerevisiae. nih.govresearchgate.netnih.gov The co-utilization of multiple sugars, such as glucose and xylose, is crucial for the economic viability of processes using lignocellulosic hydrolysates. google.com Engineered Pseudomonas putida strains have been developed that can efficiently co-utilize glucose and xylose for muconic acid production. google.com
Q & A
Basic Questions
Q. What microbial degradation pathways lead to the formation of 3-methyl-cis,cis-muconic acid, and which enzymes are critical in this process?
- 3-Methyl-cis,cis-muconic acid is synthesized via the ortho-cleavage pathway of aromatic precursors like benzoate derivatives. Key enzymes include catechol 1,2-dioxygenase (CatA) , which converts catechol to cis,cis-muconic acid. For methylated derivatives, dehydroshikimate dehydratase (AroZ) and protocatechuate decarboxylase (AroY) are essential for precursor synthesis, while muconate cycloisomerases mediate stereospecific lactone formation. Engineered Pseudomonas putida and Saccharomyces cerevisiae strains have been optimized to enhance this pathway .
Q. What analytical techniques ensure accurate quantification of 3-methyl-cis,cis-muconic acid isomers in biological samples?
- High-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) are standard for isomer separation and quantification. Triplicate runs are recommended to ensure reproducibility. Pre-treatment steps, such as pH/temperature-controlled crystallization and ethanol dissolution, improve purity by removing salts and impurities (e.g., Na, K, S) .
Advanced Research Questions
Q. How can metabolic engineering address bottlenecks in the biosynthesis of 3-methyl-cis,cis-muconic acid in Saccharomyces cerevisiae?
- Blocking competing pathways (e.g., shikimate dehydrogenase knockout ) and overexpressing heterologous enzymes (e.g., AroZ, AroY, CatA) optimize carbon flux from the aromatic amino acid pathway. However, 3-hydroxyadipyl-CoA dehydration is a rate-limiting step. Molecular docking and homology modeling identify enzyme-substrate mismatches, enabling targeted protein engineering (e.g., modifying substrate-binding pockets in oxidoreductases) .
Q. What strategies mitigate stereochemical challenges during enzymatic cyclization of 3-methyl-cis,cis-muconic acid to methylmuconolactones?
- Enzymes like muconate cycloisomerases exhibit strict stereospecificity. Studies using β-D-lysine deamination pathways or engineered Fe-S cluster-independent oxidoreductases (active under aerobic conditions) improve regioselectivity. Computational tools (e.g., molecular dynamics simulations) predict how methyl groups interact with active sites, guiding enzyme redesign .
Q. How do biogenic impurities affect catalytic hydrogenation of bioreactor-derived 3-methyl-cis,cis-muconic acid, and what purification steps are effective?
- Residual salts (Na, K) and nitrogenous compounds from fermentation broth poison catalysts (e.g., Pd/C, Rh/AC). Activated carbon adsorption removes color compounds, while ethanol dissolution precipitates salts, achieving >99% purity. In continuous trickle-bed reactors, Rh/AC maintains stable activity after initial organic adsorption phases, though reduced steady-state conversion rates may occur .
Q. What role do computational methods play in optimizing enzyme-substrate interactions for 3-methyl-cis,cis-muconic acid reduction?
- Homology modeling and molecular docking elucidate substrate-binding mechanisms in enzymes like enoate reductases. For example, simulations reveal how methyl groups influence hydrogen bonding and steric hindrance in enzyme pockets. These insights guide mutagenesis (e.g., altering residues near the active site) to enhance catalytic efficiency .
Methodological Considerations
- Experimental Safety : Use PPE (gloves, masks) and proper waste disposal protocols to handle reactive intermediates .
- Catalysis Optimization : Screen platinum-group metals (Rh, Pd) on activated carbon/silica supports for hydrogenation. Rh/AC shows higher stability than Pd .
- Data Validation : Include triplicate analytical runs and report RPD (relative percent difference) for reproducibility .
Key Research Gaps
- Enzyme Engineering : Develop aerobic-compatible reductases for methylated substrates.
- Process Integration : Combine biological production (e.g., Pseudomonas putida) with electrochemical hydrogenation to bypass thermocatalytic limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
